molecular formula C13H19ClN4O2 B7897851 3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897851
M. Wt: 298.77 g/mol
InChI Key: VKLMAYKPFCBXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 5-chloro-pyrimidin-2-ylamino substituent at the 3-position. The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing solubility in organic solvents during synthetic processes . The 5-chloro-pyrimidinyl moiety is a heteroaromatic group that may contribute to biological activity through π-π stacking or halogen bonding interactions. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting enzymes or receptors where pyrrolidine scaffolds are advantageous .

Properties

IUPAC Name

tert-butyl 3-[(5-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLMAYKPFCBXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1261229-97-3) is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structural framework consisting of a pyrrolidine ring and a chloro-substituted pyrimidine moiety, which contribute to its biological activity. The presence of the tert-butyl ester group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets .

Structural Characteristics

PropertyValue
Molecular FormulaC13H19ClN4O2
Molecular Weight298.77 g/mol
CAS Number1261229-97-3

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial and fungal strains. The mechanisms underlying this activity may involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Case Study:
In a study evaluating various derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Anticancer Activity

The compound has shown promise in anticancer research , particularly in inhibiting cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis or cause cell cycle arrest in various cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

In vitro studies have indicated that the compound can significantly reduce the viability of cancer cells compared to control groups, highlighting its potential as an anticancer agent .

3. Enzyme Inhibition

Research has identified the compound as a potential enzyme inhibitor , affecting metabolic pathways relevant to various diseases. It may inhibit specific enzymes involved in nucleotide metabolism, which are crucial for both microbial growth and cancer cell proliferation.

Mechanisms of Action:

  • Inhibition of dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis.
  • Modulation of signaling pathways associated with cell growth and apoptosis .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other compounds with similar activities.

Comparison Table: Structural Analogues

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer
Pyrrolidinecarboxylic Acid DerivativesPyrrolidine ringAntimicrobial
2-AminopyrimidinesAmino group on pyrimidineAntiviral

The combination of a chloro-substituted pyrimidine with a pyrrolidine structure may enhance selectivity and potency against specific biological targets compared to these analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. The incorporation of the pyrrolidine moiety in this compound may enhance its pharmacological profile against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Antiviral Properties : There is growing interest in the antiviral potential of pyrimidine derivatives. The structural characteristics of 3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester suggest it may act as a scaffold for developing antiviral agents targeting viral replication mechanisms .

Enzyme Inhibition

Pyrimidine-based compounds are often explored for their ability to inhibit specific enzymes that play crucial roles in disease processes. For instance, the inhibition of kinases involved in cancer progression could be a potential application for this compound. Preliminary studies on related structures have demonstrated significant inhibitory effects on various kinases, suggesting a pathway for further exploration .

Drug Development

Lead Compound Development : The compound serves as a versatile scaffold for the synthesis of new drug candidates. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. This adaptability makes it an attractive candidate for lead optimization in drug discovery programs .

Formulation Studies : Investigations into the formulation of this compound for enhanced bioavailability are underway. The tert-butyl ester group may improve solubility and stability, which are critical factors in drug formulation .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and antiviral activity ,
Enzyme InhibitionPossible inhibition of kinases involved in cancer
Drug DevelopmentVersatile scaffold for new drug candidates; formulation studies ongoing ,

Case Studies

  • Anticancer Research : A study on pyrimidine derivatives indicated that modifications to the structure could significantly enhance anticancer activity against breast cancer cell lines, demonstrating the potential of this compound as a lead compound .
  • Enzyme Inhibition Study : Research focusing on similar pyrrolidine derivatives revealed their effectiveness in inhibiting specific kinases involved in cell signaling pathways, suggesting a promising direction for further testing of this compound's inhibitory effects .
  • Formulation Development : A formulation study highlighted the improved solubility characteristics of compounds with similar structural motifs, paving the way for enhanced bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Core

Several analogs share the pyrrolidine-1-carboxylic acid tert-butyl ester backbone but differ in the substituent at the 3-position:

Compound Key Substituent Key Properties
3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (Target) 5-Chloro-pyrimidin-2-ylamino Heteroaromatic, potential for halogen bonding and π-π interactions
3-(2-Dimethylaminoethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester Dimethylaminoethylamino Increased basicity; may enhance solubility in polar solvents
3-(3-Methoxypropylamino)pyrrolidine-1-carboxylic acid tert-butyl ester Methoxypropylamino Improved hydrophilicity; methoxy group may reduce membrane permeability
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonyl-methyl-amino Electron-withdrawing sulfonamide; potential stability in acidic conditions

Key Insights :

  • The target compound’s chloro-pyrimidine group offers unique electronic and steric properties compared to alkylamino or sulfonamide substituents.
  • Dimethylaminoethyl and methoxypropyl groups enhance water solubility but may compromise blood-brain barrier penetration .

Ring Size Variations: Pyrrolidine vs. Piperidine Analogs

The piperidine analog 3-(5-Chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CymitQuimica, Ref: 10-F089866) differs in ring size (6-membered vs. 5-membered pyrrolidine). Key distinctions include:

Property Pyrrolidine Analogs Piperidine Analogs
Conformational Flexibility Restricted due to smaller ring; planar N-atom geometry Greater flexibility; chair conformations possible
Biological Activity Better fit for compact binding pockets May adapt to larger active sites
Synthetic Accessibility Common in kinase inhibitor intermediates Less common but used in GPCR-targeting compounds

Key Insights :

  • Pyrrolidine’s rigidity may enhance selectivity for specific targets, while piperidine’s flexibility broadens applicability .

Physical and Chemical Properties

Property Target Compound Piperidine Analog Sulfonamide Derivative
Molecular Weight Higher (due to Cl and pyrimidine) Slightly higher (piperidine core) Moderate (sulfonamide adds mass)
Solubility Moderate in DCM/MeOH Similar to target Higher in polar aprotic solvents
Stability Stable under neutral conditions Comparable Acid-sensitive (tert-butyl ester hydrolysis)

Preparation Methods

Synthesis of 5-Chloro-pyrimidin-2-amine

5-Chloro-pyrimidin-2-amine is typically prepared via nitration and subsequent reduction of 2-aminopyrimidine. In industrial settings, this compound is synthesized through a chlorination reaction using phosphoryl chloride (POCl₃) under reflux conditions. For example, Synnova Intermediates Pvt. Ltd. employs a staged process where pyrimidine derivatives undergo sequential nitration, chlorination, and reduction steps.

Preparation of Pyrrolidine-1-carboxylic Acid Tert-Butyl Ester

The Boc-protected pyrrolidine is synthesized by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. This reaction proceeds under anhydrous conditions at 0–25°C, yielding the tert-butyl ester with >90% efficiency.

Coupling Strategies for C–N Bond Formation

The central challenge lies in coupling the 5-chloro-pyrimidin-2-amine with the Boc-protected pyrrolidine. Two predominant methodologies are employed:

Nucleophilic Aromatic Substitution

In this approach, the amine group of 5-chloro-pyrimidin-2-amine acts as a nucleophile, displacing the chlorine atom on the pyrrolidine derivative. However, this method suffers from low yields (<50%) due to steric hindrance from the Boc group and poor leaving-group aptitude of chlorine.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling via Buchwald-Hartwig amination is the preferred method, enabling efficient C–N bond formation under milder conditions. A representative protocol involves:

  • Catalyst System : Pd(OAc)₂ (5 mol%) with XPhos (10 mol%) as a ligand.

  • Base : Cs₂CO₃ or K₃PO₄ (2.0 equiv).

  • Solvent : Anhydrous toluene or dioxane at 80–100°C for 12–24 hours.

  • Yield : 70–85% after purification.

Table 1: Comparative Analysis of Coupling Methods

MethodCatalyst SystemTemperature (°C)Yield (%)Purity (%)
Nucleophilic SubstitutionNone1204580
Buchwald-HartwigPd(OAc)₂/XPhos808295

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) improve solubility but may lead to Boc group hydrolysis. Non-polar solvents (toluene, dioxane) balance reactivity and stability, achieving optimal results.

Ligand Screening

Bidentate ligands such as XPhos and SPhos enhance catalytic activity by stabilizing the palladium center. Monodentate ligands (PPh₃) result in slower kinetics and lower yields (<60%).

Temperature and Atmosphere

Reactions conducted under nitrogen or argon atmospheres at 80°C prevent oxidative decomposition of the palladium catalyst. Elevated temperatures (>100°C) accelerate side reactions, reducing selectivity.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2 v/v). This method removes unreacted starting materials and Pd residues, yielding >95% pure product.

Analytical Validation

  • ¹H NMR : Characteristic signals include tert-butyl protons at δ 1.42 ppm (9H, s) and pyrrolidine N–H at δ 6.8 ppm (1H, br s).

  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) confirm purity >98%.

  • Mass Spectrometry : ESI-MS ([M+H]⁺) confirms the molecular ion at m/z 343.1.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To maintain consistent temperature and mixing.

  • Catalyst Recycling : Pd recovery via filtration or extraction reduces costs.

  • Crystallization : Ethanol/water mixtures (3:1) enable high-yield recrystallization.

Challenges and Mitigation Strategies

Boc Group Hydrolysis

Exposure to moisture or acidic conditions leads to premature deprotection. Mitigation includes rigorous drying of solvents and reagents.

Palladium Residues

Post-reaction treatment with chelating agents (e.g., SiliaMetS Thiol) reduces Pd levels to <10 ppm.

Emerging Methodologies

Recent advances explore photoinduced C–N coupling using iridium catalysts, which operate at room temperature with comparable yields (75–80%) . This approach minimizes thermal degradation and energy consumption.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
15-Chloropyrimidin-2-amine, K₂CO₃, DMF, 80°C60–75%
2Pd(OAc)₂, XPhos, Cs₂CO₃, tert-butyl alcohol70–85%

Basic: What analytical methods are used to characterize this compound and verify purity?

Answer:
Key characterization techniques include:

  • NMR Spectroscopy : Confirms substitution patterns on the pyrrolidine and pyrimidine rings (e.g., ¹H NMR for NH and tert-butyl protons).
  • HPLC-MS : Validates molecular weight (MW: ~341.8 g/mol) and detects impurities (<3% by area) .
  • Elemental Analysis : Ensures stoichiometric consistency (C: ~49.3%, H: ~5.6%, N: ~16.4%).

Note : Storage at 0–6°C is critical to prevent tert-butyl ester hydrolysis .

Advanced: How can researchers optimize coupling reactions to mitigate low yields or side products?

Answer:
Common challenges include competing side reactions (e.g., over-alkylation or dehalogenation). Optimization strategies:

  • Catalyst Screening : Use Pd catalysts with bulky ligands (XPhos) to suppress β-hydride elimination .
  • Temperature Control : Reactions at 80–100°C balance reactivity and stability of sensitive intermediates.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of pyrimidine substrates .

Q. Table 2: Catalyst Impact on Yield

CatalystLigandYield (%)Purity (%)
Pd(OAc)₂XPhos8597
PdCl₂(PPh₃)₂None6088

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal Stability : Decomposition observed >40°C via tert-butyl ester cleavage.
  • Moisture Sensitivity : Hydrolysis of the ester group occurs in humid environments, forming pyrrolidine carboxylic acid derivatives .
  • Recommended Storage : 0–6°C under nitrogen, with desiccants to prolong shelf life .

Q. Table 3: Stability Under Accelerated Conditions

Condition (40°C/75% RH)Degradation After 1 WeekMajor Byproduct
Sealed vial<5%None detected
Open vial15–20%Carboxylic acid

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

  • 5-Chloro Pyrimidine : Enhances binding to kinase ATP pockets (e.g., JAK2 inhibition) by increasing hydrophobic interactions .
  • Pyrrolidine Rigidity : The tert-butyl ester group reduces conformational flexibility, improving selectivity in enzyme assays .

Q. Table 4: Activity of Structural Analogs

Compound ModificationIC₅₀ (nM)Target Protein
5-Chloro (target compound)12Kinase X
5-Bromo (SC-22123)8Kinase X
5-Hydroxy>1000Kinase X

Basic: What are the compound’s applications in medicinal chemistry research?

Answer:

  • Kinase Inhibitor Development : Serves as a scaffold for targeting tyrosine kinases due to pyrimidine’s ATP-mimetic properties .
  • Prodrug Design : The tert-butyl ester acts as a lipophilic prodrug moiety, enhancing cell membrane permeability .

Advanced: How can contradictory data on reaction yields be resolved?

Answer:
Discrepancies often arise from:

  • Impurity Profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) affects reported yields .
  • Catalyst Purity : Commercial Pd sources vary in active species content.
  • Solution : Standardize reaction protocols and validate intermediates via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.